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Compound of Interest

2,2-Dimethylchroman-7-
Compound Name:
carbaldehyde

Cat. No.: B15302937

Get Quote

\ J

CAS Number: 881657-09-6
Chemical Identity & Physicochemical Properties[1]

[2]

2,2-Dimethylchroman-7-carbaldehyde (systematically 2,2-dimethyl-3,4-dihydro-2H-1-

benzopyran-7-carbaldehyde) is a bicyclic heterocyclic aldehyde. Unlike its more common
regioisomer, the 6-carbaldehyde (CAS 61370-75-0), the 7-isomer allows for substitution
patterns critical for specific Structure-Activity Relationship (SAR) studies in drug discovery.
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Property Specification
CAS Number 881657-09-6
2,2-Dimethyl-3,4-dihydro-2H-chromene-7-
IUPAC Name
carbaldehyde
Molecular Formula C12H1402
Molecular Weight 190.24 g/mol
SMILES CCl(C)ccc2e=Cc(01)c=Cc(Cc=0)Cc=C2
Appearance Pale yellow oil or low-melting solid
N Soluble in DCM, THF, Ethyl Acetate; Insoluble in
Solubility
Water
Key Functional Groups Aldehyde (C-7), Cyclic Ether (Pyran ring)

Synthesis Strategy: Overcoming Regioselectivity

Challenges
The Regioselectivity Problem

A common error in synthesizing this compound is attempting the direct Vilsmeier-Haack
formylation of 2,2-dimethylchroman.

e Mechanism: The ether oxygen at position 1 is a strong ortho/para director.

o Outcome: Electrophilic attack occurs predominantly at the C-6 position (para to the oxygen),
yielding the 6-carbaldehyde isomer.

o Solution: To target the C-7 position, an indirect route utilizing a lithium-halogen exchange on
a pre-functionalized precursor (7-bromo-2,2-dimethylchroman) is required.

Recommended Pathway: The Lithiation-Formylation
Protocol
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This protocol ensures 100% regiocontrol by installing the aldehyde exactly where the bromine
atom was positioned.

Step 1. Chroman Ring Formation

Reaction of 3-bromophenol with isoprene (or 3-methyl-2-buten-1-ol) under acidic catalysis. The
meta-bromo substituent directs the cyclization to the less sterically hindered position, favoring
the formation of the 7-bromo isomer.

Step 2: Formylation via Lithiation

The 7-bromo intermediate is treated with n-Butyllithium (n-BuLi) to generate the aryl lithium
species, which is then quenched with

-Dimethylformamide (DMF) to yield the target aldehyde.

Synthesis Workflow Diagram
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Caption: Regioselective synthesis pathway avoiding C-6 formylation by using a brominated
precursor.
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Detailed Experimental Protocol

Objective: Synthesis of 2,2-Dimethylchroman-7-carbaldehyde via 7-bromo-2,2-
dimethylchroman.

Phase 1: Preparation of 7-Bromo-2,2-dimethylchroman

e Reagents: 3-Bromophenol (1.0 eq), 3-Methyl-2-buten-1-ol (1.2 eq), Orthophosphoric acid
(cat.), Toluene (Solvent).

e Procedure:
o Dissolve 3-bromophenol in toluene under

atmosphere.

o Add orthophosphoric acid and heat to reflux.

o Add 3-methyl-2-buten-1-ol dropwise over 2 hours.
o Reflux for an additional 4 hours.

o Workup: Cool, wash with saturated

, then brine. Dry organic layer over
and concentrate.

o Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5) to isolate the 7-
bromo isomer from minor byproducts.

Phase 2: Lithiation and Formylation[4]

e Reagents: 7-Bromo-2,2-dimethylchroman (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes),
Anhydrous DMF (1.5 eq), Dry THF.

e Procedure:

o Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 7-bromo-2,2-
dimethylchroman and dissolve in anhydrous THF.
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o Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control
prevents benzyne formation or polymerization.

o Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Stir at -78°C for 1 hour.
The solution typically turns yellow/orange.[1]

o Quench: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm
to 0°C over 1 hour.

o Hydrolysis: Quench with saturated aqueous

o Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.
o Isolation: Dry over

, filter, and concentrate in vacuo.

o Final Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pure aldehyde
as a pale yellow oil.

Applications in Drug Discovery[1]

The 2,2-dimethylchroman-7-carbaldehyde scaffold is a "privileged structure” in medicinal
chemistry, serving as a bioisostere for various aromatic aldehydes.

Cannabinoid Receptor Ligands

The 7-substituted chroman ring mimics the phenolic A-ring of THC.

o Workflow: The aldehyde is converted via Wittig olefination or Grignard addition to generate
lipophilic side chains required for CB1/CB2 receptor affinity.

 Significance: 7-substitution often improves selectivity for CB2 (peripheral) over CB1 (central),
reducing psychoactive side effects.

Potassium Channel Openers
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Analogues of Cromakalim typically utilize a 6-substituted benzopyran. However, shifting the
substituent to the 7-position (using this aldehyde) allows researchers to probe the binding
pocket's steric tolerance, often resulting in compounds with altered tissue selectivity (e.g.,
vascular vs. bronchial smooth muscle).

Retinoid Analogues

Used as a rigid cyclic core to replace the trimethylcyclohexenyl ring in retinoic acid derivatives,
enhancing metabolic stability against oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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